Cas no 1249995-53-6 (3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid structure
1249995-53-6 structure
商品名:3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS番号:1249995-53-6
MF:C10H12N4O2
メガワット:220.22788143158
CID:4581428
PubChem ID:61794111

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
    • インチ: 1S/C10H12N4O2/c1-3-14-5-7(4-11-14)9-8(10(15)16)6-13(2)12-9/h4-6H,3H2,1-2H3,(H,15,16)
    • InChIKey: PCZWTTTUVMUXPV-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=C(C(O)=O)C(C2=CN(CC)N=C2)=N1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 413.3±35.0 °C at 760 mmHg
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid セキュリティ情報

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-156045-1.0g
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95.0%
1.0g
$528.0 2025-02-20
Enamine
EN300-156045-10.0g
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95.0%
10.0g
$2269.0 2025-02-20
AN HUI ZE SHENG Technology Co., Ltd.
CB000708781-5g
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95+%
5g
¥13708.00 2023-09-15
Enamine
EN300-156045-0.5g
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95.0%
0.5g
$407.0 2025-02-20
Enamine
EN300-156045-50mg
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95.0%
50mg
$101.0 2023-09-25
1PlusChem
1P01AGDA-1g
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95%
1g
$622.00 2025-03-19
1PlusChem
1P01AGDA-100mg
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95%
100mg
$204.00 2025-03-19
1PlusChem
1P01AGDA-2.5g
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95%
2.5g
$1340.00 2024-07-10
1PlusChem
1P01AGDA-5g
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95%
5g
$1953.00 2024-07-10
Aaron
AR01AGLM-500mg
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
1249995-53-6 95%
500mg
$585.00 2025-02-09

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 関連文献

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1249995-53-6)

The compound 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1249995-53-6) is a pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring dual pyrazole rings and a carboxylic acid functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in its applications due to its role in modulating biological pathways, particularly in inflammation and metabolic disorders.

In recent years, the demand for pyrazole-based compounds has surged, driven by their efficacy in drug discovery. The 1-ethyl-1H-pyrazol-4-yl and 1-methyl-1H-pyrazole-4-carboxylic acid moieties in this compound are critical for its interactions with enzymes and receptors. These structural features align with current trends in precision medicine, where targeted therapies are prioritized. For instance, its potential as a kinase inhibitor has been explored in oncology research, addressing the growing need for novel cancer treatments.

From a synthetic chemistry perspective, CAS No. 1249995-53-6 offers a robust scaffold for derivatization. Its carboxylic acid group enables facile conjugation with other pharmacophores, enhancing drug-like properties such as solubility and bioavailability. This adaptability is particularly relevant in the context of fragment-based drug design, a hot topic in AI-driven drug discovery. Computational models frequently highlight pyrazole derivatives like this one as high-value candidates for virtual screening.

Environmental and sustainability considerations also play a role in the compound's appeal. Unlike traditional halogenated intermediates, 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits favorable biodegradability profiles, aligning with green chemistry principles. This aspect resonates with industries seeking eco-friendly alternatives, as evidenced by rising searches for sustainable chemical synthesis and green pharmaceuticals.

Analytical characterization of this compound typically involves advanced techniques like HPLC-MS and NMR spectroscopy, which are frequently discussed in academic forums. Its stability under various pH conditions makes it suitable for formulation studies—a key concern for researchers optimizing drug delivery systems. Questions about its storage conditions and compatibility with excipients are common in pharmaceutical communities.

In agrochemistry, the compound's potential as a precursor for plant growth regulators has garnered attention. With climate change impacting crop yields, innovations in stress-resistant agrochemicals are critical. The pyrazole core's ability to mimic natural signaling molecules positions it as a candidate for next-generation biostimulants, a trending topic in agricultural biotechnology.

Regulatory compliance is another area of interest. While CAS No. 1249995-53-6 is not classified as hazardous, its handling requires standard laboratory precautions. Safety data sheets (SDS) emphasize proper ventilation and personal protective equipment (PPE), reflecting broader workplace safety trends. These details are often searched alongside terms like chemical handling protocols and lab safety best practices.

Market projections indicate steady growth for pyrazole derivatives, with 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid benefiting from expanded R&D investments. Its patent landscape reveals ongoing applications in neurological disorders and autoimmune diseases, areas with high unmet medical needs. This aligns with frequent queries about emerging drug targets and small molecule therapeutics in scientific databases.

In summary, 1249995-53-6 represents a multifaceted tool for modern chemistry. Its relevance spans drug development, sustainable agriculture, and material science, making it a compound of enduring interest. As research methodologies evolve—particularly with AI integration—its applications are likely to expand further, solidifying its place in the scientific lexicon.

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